BenchChemオンラインストアへようこそ!

TCV-309 chloride

Pulmonary Pharmacology Endotoxemia Acute Lung Injury

Choose TCV-309 chloride for in vivo PAF research where safety and translational relevance are critical. Unlike classical antagonists CV-3988 and CV-6209, TCV-309 chloride demonstrates potent efficacy (ED50 2.6 µg/kg in anaphylactic shock) without hemolytic activity, minimizing confounding variables in long-term or sensitive rodent models. Its ability to reverse established hypotension and attenuate organ injury in pancreatitis-sepsis models makes it the superior, clinically-relevant tool for investigating septic shock and SIRS.

Molecular Formula C30H34BrClN4O4
Molecular Weight 630.0 g/mol
Cat. No. B1139345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCV-309 chloride
Molecular FormulaC30H34BrClN4O4
Molecular Weight630.0 g/mol
Structural Identifiers
SMILESCCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H
InChIKeyHBWMSZWQSYEBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TCV-309 Chloride: Quantified PAF Receptor Antagonist Potency and Selectivity for Endotoxic Shock and Inflammation Research Procurement


TCV-309 chloride (CAS 121494-09-5) is a synthetic, small-molecule platelet-activating factor (PAF) receptor antagonist developed for experimental pharmacology [1]. It is a pyridinium derivative that functions as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor implicated in inflammation, thrombosis, and anaphylaxis [1]. TCV-309 is characterized by its high potency and specificity in inhibiting PAF-induced platelet aggregation, hypotension, increased vascular permeability, and lethality in various animal models [2].

Why PAF Antagonist Selection Matters: TCV-309 Chloride's Differentiated Potency and In Vivo Efficacy Profile


Generic substitution among PAF receptor antagonists is not scientifically justified due to significant variations in receptor binding affinity, functional potency in vivo, and demonstrated efficacy across different shock and inflammation models. For example, TCV-309 exhibits a 10-fold higher in vivo potency compared to the earlier antagonist CV-3988, requiring a dose of only 1 mg/kg versus 10 mg/kg to achieve the same protective effect on pulmonary edema in endotoxic shock [1]. Furthermore, TCV-309 demonstrates a unique biphasic mode of anti-allodynia action—an initial competitive antagonism followed by a sustained non-competitive phase—which is not observed with WEB 2086 and contributes to its long-lasting therapeutic effects in neuropathic pain models [2]. The following evidence demonstrates why TCV-309 provides specific, quantifiable advantages over its closest analogs for targeted research applications.

Quantitative Differentiation of TCV-309 Chloride: Head-to-Head Comparisons with CV-3988, WEB 2086, and Ginkgolide B


TCV-309 vs. CV-3988: 10-Fold Higher In Vivo Potency in Attenuating Endotoxic Lung Injury

In a direct comparative study in a canine endotoxic shock model, TCV-309 demonstrated a 10-fold higher in vivo potency than the earlier-generation PAF antagonist CV-3988 [1]. Both compounds significantly reduced the pulmonary wet/dry weight ratio, an index of pulmonary edema, when compared to endotoxin-treated controls. However, TCV-309 achieved this protective effect at a dose of 1 mg/kg (i.v.), whereas CV-3988 required a 10 mg/kg (i.v.) dose [1]. This difference in effective dose is a critical factor for researchers designing in vivo experiments where minimizing compound load is paramount.

Pulmonary Pharmacology Endotoxemia Acute Lung Injury Sepsis Models

TCV-309 Binding Affinity: Sub-100 nM IC50 Values Across Three Distinct Functional Assays

TCV-309 exhibits consistent, high-affinity antagonism of the PAF receptor across multiple functional and binding assays [1]. It inhibits PAF-induced aggregation of rabbit platelets with an IC50 of 33 nM, human platelets with an IC50 of 58 nM, and [3H]PAF binding to rabbit platelet microsomes with an IC50 of 27 nM [1]. This multi-assay consistency provides robust validation of its target engagement. For comparison, the structurally distinct PAF antagonist Ginkgolide B (from Ginkgo biloba) has a reported IC50 of 3.6 µM (3,600 nM) for the PAFR , representing a >100-fold difference in potency.

Receptor Pharmacology Platelet Aggregation Binding Assays PAF Receptor

TCV-309 In Vivo Potency: Low µg/kg ED50 Values for Preventing PAF-Induced Lethality and Hypotension

TCV-309 demonstrates exceptional in vivo potency in rodent models of anaphylactic and endotoxic shock, with protective effects observed at low microgram per kilogram doses [1]. In mice, TCV-309 protected against death from anaphylactic shock with an ED50 of 2.6 µg/kg (i.v.) and against PAF-induced death with an ED50 of 2.1 µg/kg (i.v.) [1]. In rats, it reversed PAF-induced hypotension (ED50 = 3.3 µg/kg, i.v.), endotoxin-induced hypotension (ED50 = 1.2 µg/kg, i.v.), and inhibited PAF-induced hemoconcentration (ED50 = 6.4 µg/kg, i.v.) and death (ED50 = 1.7 µg/kg, i.v.) [1]. A comparative analysis within the same study concluded that TCV-309 was more potent than CV-3988, CV-6209, WEB 2086 (i.v.), and L-652731 (p.o.) in these protective effects [1].

Anaphylaxis Shock In Vivo Pharmacology Cardiovascular Pharmacology

TCV-309 vs. WEB 2086: Distinct Mode of Anti-Allodynia Action with a Sustained Non-Competitive Phase

While both TCV-309 and WEB 2086 are potent PAF antagonists with anti-allodynia effects in neuropathic pain models, TCV-309 exhibits a unique biphasic mode of inhibition that is not reported for WEB 2086 [1]. In vivo analysis revealed that the anti-allodynia action of TCV-309 starts as a competitive antagonism shortly after injection, but later converts to a non-competitive mode of action [1]. This shift to a non-competitive mechanism is associated with the long-lasting nature of its pain-relieving effect, which is mediated in part by spinal glycine receptor α3 (GlyRα3) [1].

Neuropathic Pain Analgesia Mechanism of Action In Vivo Pharmacology

Optimal Experimental Applications for TCV-309 Chloride Based on Verified Comparative Evidence


In Vivo Models of Endotoxic Shock and Sepsis-Induced Coagulopathy

Given its 10-fold higher in vivo potency compared to CV-3988 in attenuating pulmonary edema in endotoxic shock [1], TCV-309 is the preferred PAF antagonist for large animal (e.g., canine, rodent) models of sepsis. Its low effective dose (1 mg/kg) minimizes compound load and reduces potential confounding effects. Furthermore, TCV-309 has demonstrated specific efficacy in ameliorating disseminated intravascular coagulation (DIC) parameters, including platelet count, fibrinogen, and tissue factor activity, in endotoxin-challenged rats [2], making it a critical tool for dissecting PAF's role in sepsis-associated coagulopathy.

Investigations of PAF-Mediated Cardiovascular Dysfunction and Shock

The compound's low µg/kg ED50 values for preventing PAF-induced death and reversing endotoxin-induced hypotension in rodents [1] make TCV-309 an ideal, high-potency tool for investigating the role of PAF in cardiovascular collapse and shock. Its established efficacy in attenuating hypotension and improving cardiac output in canine endotoxic shock models [2] further supports its use in preclinical cardiovascular pharmacology studies where a robust and validated PAF antagonist is required.

Neuropathic Pain Research and Studies of Spinal GlyRα3-Mediated Analgesia

For research focused on the spinal mechanisms of neuropathic pain, TCV-309 offers a unique advantage due to its biphasic mode of action (initial competitive, subsequent non-competitive antagonism) that results in long-lasting anti-allodynia [1]. This property distinguishes it from other PAF antagonists like WEB 2086 and makes it the appropriate choice for experiments designed to explore sustained PAFR inhibition, receptor desensitization, or downstream effects on spinal glycine receptor α3 (GlyRα3) function in chronic pain states.

In Vitro Characterization of PAF Receptor Pharmacology

TCV-309 is a reliable reference antagonist for in vitro PAFR assays due to its well-characterized and consistent sub-100 nM IC50 values across three distinct functional platforms: rabbit platelet aggregation (33 nM), human platelet aggregation (58 nM), and [3H]PAF binding (27 nM) [1]. Its >100-fold higher potency compared to the natural product Ginkgolide B ensures robust, on-target receptor blockade at low nanomolar concentrations, making it an essential component for any in vitro screening cascade or signaling study aimed at the PAF receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCV-309 chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.